3-Acetamidophthalic Anhydride: A Comprehensive Technical Guide
3-Acetamidophthalic Anhydride: A Comprehensive Technical Guide
CAS Number: 6296-53-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetamidophthalic anhydride (B1165640) is a pivotal chemical intermediate, most notably recognized for its role as a key building block in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and chemical reactivity. Detailed experimental protocols for its synthesis and its conversion to N-substituted phthalimides are presented. While direct biological activity of 3-acetamidophthalic anhydride is not extensively documented, its significance in medicinal chemistry is substantial due to the therapeutic importance of its derivatives. This document aims to serve as a thorough resource for scientists and researchers engaged in organic synthesis and drug discovery.
Physicochemical Properties
3-Acetamidophthalic anhydride is a white solid at room temperature.[1][2] It is sensitive to moisture and should be stored accordingly.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6296-53-3 | [1] |
| Molecular Formula | C₁₀H₇NO₄ | [1] |
| Molecular Weight | 205.17 g/mol | [1] |
| Melting Point | 185-186 °C | [3] |
| Boiling Point | 489.1±28.0 °C (at 760 mmHg) | [3] |
| Solubility | Slightly soluble in water (1.2 g/L at 25 °C) | [3] |
| Density | 1.512±0.06 g/cm³ | [3] |
| Appearance | White solid | [1] |
| IUPAC Name | N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide | [4] |
| InChI Key | PAUAJOABXCGLCN-UHFFFAOYSA-N | [4] |
| SMILES | CC(=O)NC1=CC=CC2=C1C(=O)OC2=O | [1] |
Synthesis
The most common synthetic route to 3-acetamidophthalic anhydride begins with the reduction of 3-nitrophthalic acid to 3-aminophthalic acid, followed by acetylation and cyclization.
Synthesis of 3-Aminophthalic Acid
The reduction of 3-nitrophthalic acid to 3-aminophthalic acid can be achieved through various methods, including catalytic hydrogenation or chemical reduction.
Experimental Protocol: Catalytic Hydrogenation
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In a suitable reaction vessel, dissolve 3-nitrophthalic acid in an appropriate solvent such as ethanol.
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Add a catalyst, typically 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas.
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The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.
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Upon completion, the catalyst is removed by filtration.
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The solvent is evaporated under reduced pressure to yield 3-aminophthalic acid.
Synthesis of 3-Acetamidophthalic Anhydride from 3-Aminophthalic Acid
The final step involves the reaction of 3-aminophthalic acid with acetic anhydride, which serves as both the acetylating and dehydrating agent.
Experimental Protocol:
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To a reaction flask, add 3-aminophthalic acid and an excess of acetic anhydride.
-
Heat the mixture with stirring. A common temperature is 120 °C, which allows for the dissolution of the starting material and promotes the reaction.[5]
-
Maintain the temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to induce crystallization of the product. Cooling to a temperature between -20 °C and 25 °C is often employed.[5]
-
Collect the solid product by filtration.
-
Wash the isolated solid with a suitable solvent, such as diethyl ether, to remove residual acetic anhydride and acetic acid.[5]
-
Dry the product under vacuum to obtain pure 3-acetamidophthalic anhydride.
Chemical Reactivity
The reactivity of 3-acetamidophthalic anhydride is dominated by the anhydride functional group, which is susceptible to nucleophilic attack.
Hydrolysis
In the presence of water, 3-acetamidophthalic anhydride undergoes hydrolysis to form 3-acetamidophthalic acid. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the anhydride ring.
Reaction with Amines
The reaction of 3-acetamidophthalic anhydride with primary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted phthalimides. This transformation proceeds via a two-step mechanism:
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Nucleophilic Attack and Ring-Opening: The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid.
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Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular condensation to form the stable five-membered imide ring, with the elimination of a water molecule.
This reaction is crucial in the synthesis of various biologically active molecules.
Applications in Drug Development
The primary application of 3-acetamidophthalic anhydride is as a crucial intermediate in the synthesis of pharmaceuticals.
Synthesis of Apremilast
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of certain types of psoriasis and psoriatic arthritis. The synthesis of Apremilast involves the condensation of 3-acetamidophthalic anhydride with a chiral amine, (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethan-2-amine.
Experimental Protocol: Synthesis of Apremilast
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In a reaction vessel, dissolve (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulfonyl)ethan-2-amine (or a salt thereof) in a suitable solvent, commonly glacial acetic acid.
-
Add 3-acetamidophthalic anhydride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 15 hours) to ensure complete reaction.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then subjected to a work-up procedure, which may involve partitioning between an organic solvent (like ethyl acetate) and an aqueous basic solution (like sodium bicarbonate) to remove unreacted starting materials and byproducts.
-
The organic layer containing Apremilast is then purified, often by recrystallization or chromatography, to yield the final product.
Biological Relevance
Currently, there is a lack of substantial evidence in the scientific literature detailing the direct biological activities of 3-acetamidophthalic anhydride. Its significance in a biological context is primarily derived from its role as a precursor to pharmacologically active molecules. The derivatives of 3-acetamidophthalic anhydride, particularly N-substituted phthalimides, have been the focus of drug discovery efforts.
The biological activity of Apremilast, the principal derivative, is well-characterized. Apremilast is an inhibitor of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This mechanism of action underlies its therapeutic effects in inflammatory diseases.
While direct interaction of 3-acetamidophthalic anhydride with biological targets has not been reported, its stable core structure is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Safety Information
3-Acetamidophthalic anhydride is classified as an irritant.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Acetamidophthalic anhydride is a versatile and important intermediate in organic synthesis, with its most prominent role being in the pharmaceutical industry as a key precursor to Apremilast. Its straightforward synthesis and predictable reactivity with nucleophiles make it a valuable tool for medicinal chemists. While the direct biological profile of 3-acetamidophthalic anhydride remains largely unexplored, the proven therapeutic success of its derivatives underscores the importance of this compound in the development of new medicines. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug development.
References
- 1. 3-Acetamidophthalic anhydride | 6296-53-3 | FA63286 [biosynth.com]
- 2. labproinc.com [labproinc.com]
- 3. chemical-label.com [chemical-label.com]
- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
